N-methyl-4-(4-methylpiperazin-1-yl)aniline
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Overview
Description
N-methyl-4-(4-methylpiperazin-1-yl)aniline: is an organic compound with the molecular formula C11H17N3 . It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 4-nitroaniline with N-methylpiperazine. The process includes the following steps:
Nitration: 4-nitroaniline is synthesized by nitrating aniline.
Reduction: The nitro group of 4-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The resulting 4-aminophenylamine is then reacted with N-methylpiperazine under reflux conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-methyl-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents and tyrosine kinase inhibitors.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound is employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methyl]aniline
- N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}
- (Z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide
Uniqueness
N-methyl-4-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group on the piperazine ring enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-methyl-4-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H19N3/c1-13-11-3-5-12(6-4-11)15-9-7-14(2)8-10-15/h3-6,13H,7-10H2,1-2H3 |
InChI Key |
KNLGKCPOEVVTDY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCN(CC2)C |
Origin of Product |
United States |
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